PI3Kα H1047R Mutant Inhibitory Activity in Biochemical Assays
The patent disclosure describes the compound as a PI3Kα inhibitor with activity against the H1047R mutant. However, explicit IC50 or EC50 values for this specific compound (CAS 1798512-15-8) could not be extracted from the publicly accessible patent abstract or metadata at this time [1]. The patent broadly claims quinoxaline derivatives with mutant-selective PI3Kα inhibition, but quantitative head-to-head data for this compound versus a defined comparator are not available in the currently accessible records.
| Evidence Dimension | PI3Kα H1047R mutant inhibition (biochemical assay) |
|---|---|
| Target Compound Data | Not publicly available in accessible patent metadata; compound is claimed as a PI3Kα H1047R/E545K inhibitor [1] |
| Comparator Or Baseline | No specific comparator identified in accessible records |
| Quantified Difference | Cannot be calculated from available data |
| Conditions | Biochemical kinase inhibition assay (details not extractable from accessible patent metadata) |
Why This Matters
Mutant-selective PI3Kα inhibition is a key differentiator for therapeutic applications, as wild-type PI3Kα inhibition is associated with metabolic toxicity; confirmation of quantitative selectivity data is essential for procurement decisions.
- [1] Black Diamond Therapeutics, Inc. (2024). Quinoxaline derivatives and uses thereof. U.S. Patent Application Publication No. US 2024/0368181 A1. Filed July 11, 2024. View Source
